molecular formula C13H12N2O B13587446 4-(4-(1h-Pyrazol-1-yl)phenyl)but-3-en-2-one

4-(4-(1h-Pyrazol-1-yl)phenyl)but-3-en-2-one

Cat. No.: B13587446
M. Wt: 212.25 g/mol
InChI Key: LDWBNDRITOGIHL-ONEGZZNKSA-N
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Description

4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one is a heterocyclic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one typically involves the reaction of 4-bromoacetophenone with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to a Heck coupling reaction with an appropriate alkene to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the butenone moiety to a single bond, yielding a saturated ketone.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and phenyl moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-4-(1H-pyrazol-1-yl)butan-2-one: Similar structure but lacks the double bond in the butenone moiety.

    3-(4-(1H-Pyrazol-1-yl)phenyl)prop-2-en-1-one: Similar structure but with a different position of the double bond.

Uniqueness

4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one is unique due to its specific arrangement of the pyrazole, phenyl, and butenone moieties, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

(E)-4-(4-pyrazol-1-ylphenyl)but-3-en-2-one

InChI

InChI=1S/C13H12N2O/c1-11(16)3-4-12-5-7-13(8-6-12)15-10-2-9-14-15/h2-10H,1H3/b4-3+

InChI Key

LDWBNDRITOGIHL-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)N2C=CC=N2

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)N2C=CC=N2

Origin of Product

United States

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